Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate
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Overview
Description
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a chemical compound that features a benzyloxycarbonyl group attached to an amino group, which is further linked to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate typically involves the reaction of benzyloxycarbonyl chloride with an amino compound, followed by the introduction of a methanesulfonate group. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of benzyloxycarbonyl chloride with an amino compound in the presence of a base.
Step 2: Introduction of the methanesulfonate group through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the corresponding amine.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate involves the release of the benzyloxycarbonyl group under specific conditions, leading to the formation of an active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-{[(benzyloxy)carbonyl]amino}benzene-1-sulfinate
- (6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate
Uniqueness
Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to release active amines under controlled conditions makes it particularly valuable in drug development and biochemical research.
Properties
Molecular Formula |
C9H10NNaO5S |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
sodium;phenylmethoxycarbonylaminomethanesulfonate |
InChI |
InChI=1S/C9H11NO5S.Na/c11-9(10-7-16(12,13)14)15-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
XODNCJILGJNXSO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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